REACTION_CXSMILES
|
[C:1]([CH:3]([CH3:13])[CH2:4][CH:5]1[CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=O)#[N:2].[Br:14]Br>C(O)(=O)C>[Br:14][C:1]1[N:2]=[C:6]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:5]2=[CH:4][C:3]=1[CH3:13]
|
Name
|
product
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(CC1C(CCCCC1)=O)C
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between water and diisopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
CUSTOM
|
Details
|
on recrystallising from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C2C(=N1)CCCCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |